Isotorachrysone

CAS No.:

Cat. No.: VC1859122

Molecular Formula: C14H14O4

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14O4 |

|---|---|

| Molecular Weight | 246.26 g/mol |

| IUPAC Name | 1-(1,6-dihydroxy-8-methoxy-3-methylnaphthalen-2-yl)ethanone |

| Standard InChI | InChI=1S/C14H14O4/c1-7-4-9-5-10(16)6-11(18-3)13(9)14(17)12(7)8(2)15/h4-6,16-17H,1-3H3 |

| Standard InChI Key | XHEPMMCLXBHCRW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC)O |

Introduction

Chemical Structure and Properties

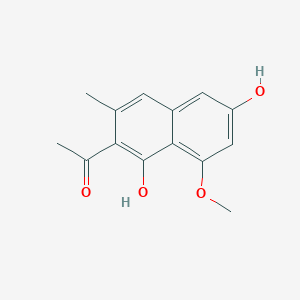

Isotorachrysone belongs to the family of naphthalene derivatives with the molecular formula C₁₄H₁₄O₄ and a molecular weight of 246.26 g/mol. Its IUPAC name is 1-(1,6-dihydroxy-8-methoxy-3-methylnaphthalen-2-yl)ethanone. The compound features a naphthalene backbone with hydroxyl groups at positions 1 and 6, a methoxy group at position 8, a methyl group at position 3, and an acetyl group at position 2. This structural arrangement contributes to its unique chemical and biological properties.

The chemical identification parameters for isotorachrysone include its Standard InChI (InChI=1S/C14H14O4/c1-7-4-9-5-10(16)6-11(18-3)13(9)14(17)12(7)8(2)15/h4-6,16-17H,1-3H3) and InChIKey (XHEPMMCLXBHCRW-UHFFFAOYSA-N). These identifiers are essential for accurate database cataloging and cross-referencing in scientific literature.

Physical and Chemical Characteristics

Isotorachrysone possesses specific physicochemical properties that influence its biological activity and potential applications. The compound exhibits moderate lipophilicity, which allows it to interact with both aqueous and lipid phases in biological systems. This amphipathic nature is crucial for its antioxidant function across different cellular compartments.

Table 1: Physical and Chemical Properties of Isotorachrysone

Biological Activities

The primary biological activity of isotorachrysone is its potent antioxidant function. Research has demonstrated that isotorachrysone exhibits multiple mechanisms of action in preventing oxidative damage, making it a versatile protective agent against various forms of free radical-induced stress.

Antioxidant Mechanisms

Isotorachrysone demonstrates remarkable antioxidant capabilities through several distinct mechanisms. It effectively inhibits iron-induced lipid peroxidation in rat brain homogenates with an IC50 value of 1.64 ± 0.08 μM, indicating high potency in preventing oxidative damage to lipid membranes . This activity positions it as comparable in effectiveness to butylated hydroxytoluene (BHT), a synthetic antioxidant widely used in food preservation and pharmaceutical applications, and more potent than natural antioxidants like alpha-tocopherol (vitamin E) or the iron chelator desferrioxamine .

The compound also exhibits efficient scavenging of various reactive oxygen species. It directly neutralizes diphenyl-p-picrylhydrazyl (DPPH), a stable free radical commonly used to assess antioxidant capacity . Additionally, isotorachrysone serves as an efficient scavenger of water-soluble peroxyl radicals with a stoichiometry factor of 0.53 ± 0.05 in aqueous environments, while also demonstrating efficacy against lipid-soluble peroxyl radicals in tissue homogenates .

Experimental evidence indicates that isotorachrysone suppresses oxygen consumption during radical-induced peroxidation on human erythrocyte ghosts, further confirming its protective effect against membrane damage . Its ability to react with superoxide anion has been quantified with a second-order rate constant of 5.06 ± 0.65 × 10⁵ M⁻¹ s⁻¹, demonstrating significant reactivity with this common reactive oxygen species .

Protection of Low-Density Lipoprotein (LDL)

One of the most significant biological activities of isotorachrysone is its ability to protect human low-density lipoprotein (LDL) against oxidation. This activity has important implications for cardiovascular health, as oxidized LDL plays a central role in the pathogenesis of atherosclerosis and related cardiovascular diseases.

Research has demonstrated that isotorachrysone effectively retards the peroxidation of human LDL initiated by both aqueous and lipophilic peroxyl radicals . Furthermore, it suppresses copper-catalyzed human LDL oxidation, as measured through multiple experimental parameters including fluorescence intensity, electrophoretic mobility, and thiobarbituric acid-reactive substances formation . These protective effects occur in a concentration-dependent manner, suggesting a direct relationship between isotorachrysone concentration and LDL protection.

The multi-faceted mechanisms through which isotorachrysone inhibits LDL oxidation likely stem from its versatile antioxidant properties, including direct radical scavenging, inhibition of lipid peroxidation chain reactions, and potentially metal-binding capabilities. This comprehensive protection of LDL particles highlights isotorachrysone's potential relevance to cardiovascular health applications.

Derivatives and Related Compounds

Isotorachrysone-6-O-alpha-D-ribofuranoside

A notable derivative of isotorachrysone is isotorachrysone-6-O-alpha-D-ribofuranoside, a glycoside with the molecular formula C₁₉H₂₂O₈ and a molecular weight of 378.4 g/mol . This compound features the core isotorachrysone structure with a ribofuranoside moiety attached at position 6. The IUPAC name for this derivative is 1-[6-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-1-hydroxy-8-methoxy-3-methylnaphthalen-2-yl]ethanone .

The glycosylation of isotorachrysone to form isotorachrysone-6-O-alpha-D-ribofuranoside likely modifies its physicochemical properties, potentially enhancing water solubility while maintaining the core bioactive structure. This derivative has been reported in Aspergillus glaucus, suggesting its natural occurrence in certain fungal species .

Table 3: Properties of Isotorachrysone-6-O-alpha-D-ribofuranoside

Research Challenges and Future Directions

Despite the promising biological activities of isotorachrysone, several research challenges remain. The limited availability of the compound from natural sources may restrict large-scale studies and applications. Further research is needed to develop efficient synthesis methods or improved extraction techniques to increase accessibility for both research and potential commercial applications.

Additional studies are required to fully elucidate the pharmacokinetic properties of isotorachrysone, including its absorption, distribution, metabolism, and excretion profiles. Understanding these parameters is essential for advancing toward potential therapeutic applications. Investigations into the bioavailability and tissue distribution of isotorachrysone would provide valuable insights into its potential efficacy in vivo.

Future research directions might include:

-

Exploration of structure-activity relationships through systematic modification of the isotorachrysone scaffold

-

Investigation of potential synergistic effects with other antioxidants or bioactive compounds

-

Assessment of isotorachrysone's efficacy in disease models relevant to oxidative stress

-

Development of targeted delivery systems to enhance bioavailability and tissue-specific action

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume